Product packaging for (3-Nitropropyl)phosphonic acid(Cat. No.:CAS No. 157220-29-6)

(3-Nitropropyl)phosphonic acid

Cat. No.: B12552909
CAS No.: 157220-29-6
M. Wt: 169.07 g/mol
InChI Key: CAGYGMBOAACZPZ-UHFFFAOYSA-N
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Description

(3-Nitropropyl)phosphonic acid is a specialized organophosphorus compound that incorporates two distinct functional groups—a phosphonic acid and a nitro group—into a propyl backbone, making it a molecule of significant interest in medicinal and bioorganic chemistry. The phosphonic acid group is a well-known bioisostere for the naturally occurring phosphate group, allowing the molecule to potentially mimic phosphate-containing substrates and bind to enzyme active sites with high affinity, often resulting in enzyme inhibition . Researchers can leverage this property to develop new enzyme inhibitors targeting metabolic pathways or signal transduction processes. The nitro group offers a handle for further synthetic modification, enabling the creation of diverse derivatives or acting as a key component in the molecule's potential mechanism of action. This compound is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Precautions must be taken to avoid personal exposure, and the material should be handled by trained personnel in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8NO5P B12552909 (3-Nitropropyl)phosphonic acid CAS No. 157220-29-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157220-29-6

Molecular Formula

C3H8NO5P

Molecular Weight

169.07 g/mol

IUPAC Name

3-nitropropylphosphonic acid

InChI

InChI=1S/C3H8NO5P/c5-4(6)2-1-3-10(7,8)9/h1-3H2,(H2,7,8,9)

InChI Key

CAGYGMBOAACZPZ-UHFFFAOYSA-N

Canonical SMILES

C(C[N+](=O)[O-])CP(=O)(O)O

Origin of Product

United States

Synthetic Methodologies for 3 Nitropropyl Phosphonic Acid and Its Precursors

Classical Approaches to Alkylphosphonate Synthesis as Applied to (3-Nitropropyl)phosphonic Acid

The formation of the stable carbon-phosphorus bond in alkylphosphonates is a cornerstone of organophosphorus chemistry. Several classical reactions have been adapted for the synthesis of this compound esters, which are the direct precursors to the final acid.

Michaelis-Arbuzov Reaction Pathways for Phosphonate (B1237965) Ester Formation

The Michaelis-Arbuzov reaction is a widely used method for the formation of carbon-phosphorus bonds, involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide. nih.govorganic-chemistry.orgwikipedia.org This reaction proceeds via a nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the phosphonate ester. wikipedia.org

For the synthesis of diethyl (3-nitropropyl)phosphonate, the Michaelis-Arbuzov reaction would typically involve the reaction of triethyl phosphite with a 1-halo-3-nitropropane. The reactivity of the halide precursor is a critical factor, with iodides being more reactive than bromides, and chlorides being the least reactive. The presence of the electron-withdrawing nitro group can influence the reaction rate.

Table 1: Michaelis-Arbuzov Reaction for the Synthesis of Dialkyl (3-Nitropropyl)phosphonates

Alkyl Halide PrecursorPhosphite ReagentReaction ConditionsProductYield (%)
1-Bromo-3-nitropropane (B3245209)Triethyl phosphiteNeat, 160°C, 18 hDiethyl (3-nitropropyl)phosphonate73%
1-Iodo-3-nitropropane (B6235080)Trimethyl phosphiteChloroform, RTDimethyl (3-nitropropyl)phosphonateNot specified

Note: The table is populated with representative data from literature; specific yields can vary based on reaction scale and purification methods.

Kabachnik-Fields Reaction Strategies and Analogues

The classical Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite to produce α-aminophosphonates. wikipedia.orgnih.govnih.gov Direct application of this reaction for the synthesis of this compound is not straightforward due to the typical product structure. However, analogues of this reaction can be envisioned.

A modified approach could involve the use of a nitro-containing aldehyde, such as 3-nitropropanal, in a two-component reaction with a dialkyl phosphite (a Pudovik reaction), or in a three-component reaction where the amine is replaced by a reagent that facilitates the condensation but does not incorporate into the final product. The reaction of an aldehyde with a dialkyl phosphite, often base-catalyzed, yields an α-hydroxyphosphonate, which would then require further functional group manipulation to arrive at the target nitroalkylphosphonate. mdpi.com

Currently, there is a lack of direct literature precedent for the synthesis of this compound using a classical Kabachnik-Fields reaction. Research in this area is focused on the development of novel multi-component reactions that can accommodate a wider range of functionalized substrates. organic-chemistry.org

Direct P–C Bond Formation Using Phosphorous Acid Derivatives

Direct methods for forming P-C bonds that bypass the use of pre-halogenated substrates are of significant interest. One such approach relevant to the synthesis of this compound precursors is the Michael addition of dialkyl phosphites (also known as dialkyl hydrogen phosphonates) to nitroalkenes. nih.gov This reaction, typically catalyzed by a base, involves the conjugate addition of the phosphite to an activated olefin, such as 1-nitropropene.

The addition of the P-H bond of the dialkyl phosphite across the carbon-carbon double bond of the nitroalkene directly installs the phosphonate group at the β-position relative to the nitro group, yielding a precursor to (2-nitropropyl)phosphonic acid. To obtain the desired 3-nitropropyl structure, 1-nitroprop-2-ene would be the required starting material, and the addition would be an anti-Markovnikov hydrophosphonylation. Alternatively, a different synthetic strategy starting from a different precursor would be necessary.

A more direct route to the (3-nitropropyl)phosphonate skeleton involves the Michael addition to a γ-nitro-α,β-unsaturated carbonyl compound, followed by subsequent chemical transformations.

Table 2: Michael Addition of Diethyl Phosphite to Nitroalkenes

NitroalkeneCatalystSolventTemperature (°C)ProductYield (%)
1-NitropropeneDBUTHFRoom TemperatureDiethyl (2-nitropropyl)phosphonateHigh
trans-β-NitrostyreneQuinineToluene-20Diphenyl (2-nitro-1-phenylethyl)phosphonate95%

Note: This table illustrates the general reactivity for the synthesis of β-nitrophosphonates. The synthesis of the γ-nitro isomer requires a different starting material or a multi-step sequence.

Targeted Synthesis of the 3-Nitropropyl Moiety and its Integration

The synthesis of this compound can also be approached by first constructing the 3-nitropropyl moiety and then introducing the phosphonic acid group, or by functionalizing a pre-existing propylphosphonate chain.

Nitration Techniques for Propyl Chain Functionalization

The direct nitration of a pre-formed alkylphosphonate, such as diethyl propylphosphonate, presents a challenge in terms of selectivity. Classical nitration methods, often employing nitric acid with sulfuric acid, are typically harsh and can lead to a mixture of products, including oxidation and chain cleavage. google.com The directing effects of the phosphonate group are not strong enough to selectively activate the terminal methyl group of the propyl chain for nitration.

More modern and selective nitration methods, potentially involving radical-based processes or transition-metal catalysis, could offer a more controlled approach. However, there is limited specific literature on the successful terminal nitration of simple alkylphosphonates. Research in the broader field of selective C-H functionalization is ongoing and may provide future pathways for this transformation.

Alternative Routes to Nitroalkane Precursors for Phosphorylation

A more common and reliable strategy involves the synthesis of a suitable 3-nitropropyl precursor that can then be phosphorylated. A key intermediate for this approach is a 1-halo-3-nitropropane, which can be readily prepared and then subjected to the Michaelis-Arbuzov reaction.

One of the most straightforward methods for preparing 1-bromo-3-nitropropane is the reaction of 1,3-dibromopropane (B121459) with sodium nitrite (B80452). This reaction can be performed under phase-transfer catalysis conditions to improve yields and facilitate the reaction between the organic and aqueous phases.

Similarly, 1-iodo-3-nitropropane can be synthesized, often from a corresponding alcohol or bromide through a Finkelstein reaction. The higher reactivity of the iodo- derivative in the subsequent Arbuzov reaction often justifies the additional synthetic step.

Table 3: Synthesis of 1-Halo-3-nitropropane Precursors

Starting MaterialReagent(s)SolventReaction ConditionsProductYield (%)
1,3-DibromopropaneNaNO₂, Aliquat 336Water/CH₂Cl₂Room Temperature1-Bromo-3-nitropropaneModerate
3-Iodopropan-1-ol1. MsCl, Et₃N 2. NaNO₂1. CH₂Cl₂ 2. DMF1. 0°C to RT 2. 80°C1-Iodo-3-nitropropaneGood

Note: Yields are indicative and depend on the specific procedure and purification method.

Convergent and Divergent Synthetic Strategies for this compound

The assembly of this compound can be envisioned from two main retrosynthetic disconnections. A divergent approach would involve the functionalization of a pre-existing phosphonate framework, while a convergent strategy would unite a nitro-containing fragment with a phosphorus-based reagent.

In a convergent approach, a key strategy involves the introduction of the phosphonate group onto a molecule that already contains the 3-nitropropyl moiety. A common and effective method for forming carbon-phosphorus bonds is the Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.orgjk-sci.comchemeurope.comyoutube.com This reaction typically involves the treatment of an alkyl halide with a trialkyl phosphite.

For the synthesis of a this compound precursor, this would involve the reaction of a 1-halo-3-nitropropane with a trialkyl phosphite, such as triethyl phosphite. The reaction proceeds via a nucleophilic SN2 attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate. This intermediate then undergoes dealkylation by the displaced halide ion to yield the dialkyl (3-nitropropyl)phosphonate. wikipedia.orgchemeurope.comyoutube.com

Table 1: Michaelis-Arbuzov Reaction for Diethyl (3-nitropropyl)phosphonate Synthesis

Reactant 1Reactant 2ProductReaction Type
1-Bromo-3-nitropropaneTriethyl phosphiteDiethyl (3-nitropropyl)phosphonateMichaelis-Arbuzov Reaction

A divergent strategy to construct the diethyl (3-nitropropyl)phosphonate precursor involves the conjugate addition, or Michael addition, of a nitroalkane to an α,β-unsaturated phosphonate. rsc.orgnih.govrsc.orgthieme-connect.deresearchgate.net This approach is particularly useful as it builds the carbon skeleton by forming a new carbon-carbon bond.

The most direct application of this strategy for the target molecule is the Michael addition of nitromethane (B149229) to diethyl vinylphosphonate (B8674324). In this reaction, a basic catalyst is typically employed to deprotonate nitromethane, generating a resonance-stabilized nitronate anion. This nucleophile then attacks the β-carbon of the electron-deficient diethyl vinylphosphonate. Subsequent protonation of the resulting enolate yields the desired diethyl (3-nitropropyl)phosphonate. The reaction is generally efficient and provides a straightforward route to the phosphonate precursor. nih.govrsc.orgcapes.gov.br

Table 2: Michael Addition for Diethyl (3-nitropropyl)phosphonate Synthesis

Michael AcceptorMichael DonorProductReaction Type
Diethyl vinylphosphonateNitromethaneDiethyl (3-nitropropyl)phosphonateMichael Addition

Ester Dealkylation and Hydrolysis Methods to Yield this compound

Once the dialkyl (3-nitropropyl)phosphonate precursor has been synthesized, the final step is the cleavage of the phosphonate ester groups to unveil the phosphonic acid. This transformation can be achieved under various conditions, with acidic hydrolysis and halosilane-mediated dealkylation being the most common and effective methods.

A widely used method for the dealkylation of phosphonate esters is hydrolysis under strong acidic conditions. beilstein-journals.orgnih.gov This is typically achieved by refluxing the dialkyl phosphonate with a concentrated aqueous solution of a strong mineral acid, such as hydrochloric acid (HCl). beilstein-journals.org The reaction proceeds through protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. Subsequent nucleophilic attack by water on the phosphorus or the ester alkyl group, depending on the reaction conditions and the nature of the alkyl group, leads to the cleavage of the P-O-C linkage. Due to the presence of two ester groups, the hydrolysis occurs in a stepwise manner. nih.gov After the reaction is complete, the excess acid and water can be removed by distillation. beilstein-journals.org

Table 3: Conditions for Acid-Catalyzed Hydrolysis

SubstrateReagentTypical ConditionsProduct
Diethyl (3-nitropropyl)phosphonateConcentrated HCl (aq)RefluxThis compound

For substrates that are sensitive to harsh acidic conditions, a milder and highly efficient method for phosphonate ester dealkylation is the use of halotrimethylsilanes, most commonly bromotrimethylsilane (B50905) (TMSBr). researchgate.netrsc.orgnih.gov This method, often referred to as the McKenna procedure, is known for its convenience, high yields, and chemoselectivity. nih.gov

The reaction involves the treatment of the dialkyl phosphonate with TMSBr. The mechanism is initiated by the silylation of the phosphoryl oxygen, which activates the phosphonate ester towards nucleophilic attack by the bromide ion on the alkyl groups. This results in the formation of a bis(trimethylsilyl) phosphonate intermediate and an alkyl bromide. The silyl (B83357) esters are then readily hydrolyzed upon treatment with a protic solvent like water or methanol (B129727) to afford the final phosphonic acid. nih.gov This two-step sequence is compatible with a wide range of functional groups that might not tolerate strong acid hydrolysis. nih.govgoogle.com Chlorotrimethylsilane (TMSCl) can also be used, sometimes in the presence of sodium iodide, though it may require more forcing conditions. google.comnih.gov

Table 4: McKenna Procedure for Dealkylation

SubstrateReagentIntermediateFinal Product
Diethyl (3-nitropropyl)phosphonateBromotrimethylsilane (TMSBr)Bis(trimethylsilyl) (3-nitropropyl)phosphonateThis compound

Stereochemical Control and Regioselectivity Considerations in this compound Synthesis

The synthesis of this compound itself does not involve the creation of any stereocenters, as the final molecule is achiral. However, considerations of regioselectivity and stereocontrol become crucial when synthesizing derivatives of this compound that may contain chiral centers.

In the context of the Michael addition of nitromethane to diethyl vinylphosphonate, the regioselectivity is inherently controlled by the electronic nature of the α,β-unsaturated system. The β-carbon is the electrophilic site, and therefore, the nucleophilic nitronate anion will exclusively attack this position, leading to the formation of the desired 3-substituted propylphosphonate. No other regioisomers are typically observed in this reaction.

While the parent compound is achiral, the synthesis of chiral derivatives, for instance, by using a substituted vinylphosphonate or a different nitroalkane, would require stereochemical control. The field of asymmetric Michael additions to vinylphosphonates has been an area of active research. rsc.orgnih.govrsc.org Chiral catalysts, including organocatalysts and metal complexes, have been developed to induce enantioselectivity in the addition of nucleophiles to prochiral vinylphosphonates. rsc.orgrsc.org These methods often rely on the formation of a chiral complex or a hydrogen-bonding network that directs the approach of the nucleophile to one face of the double bond over the other, thereby establishing a new stereocenter with high enantiomeric excess. rsc.orgnih.govrsc.org Similarly, the use of chiral auxiliaries on the phosphonate ester can also direct the stereochemical outcome of the Michael addition. thieme-connect.de

Green Chemistry Principles and Sustainable Methodologies in the Synthesis of this compound

The integration of green chemistry into the synthesis of this compound primarily revolves around the development of methodologies that reduce energy consumption, utilize safer solvents, employ catalytic processes, and minimize waste generation. Key strategies include the use of alternative energy sources like microwave irradiation and ultrasound, as well as exploring solvent-free reaction conditions and the use of eco-friendly catalysts. These approaches are often applied to well-established reactions for C-P bond formation, such as the Michaelis-Arbuzov reaction, a cornerstone in phosphonate synthesis.

The conventional Michaelis-Arbuzov reaction, which typically involves the reaction of a trialkyl phosphite with an alkyl halide, often requires high temperatures and long reaction times. Green methodologies aim to overcome these limitations by providing more efficient and environmentally friendly alternatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. Its ability to rapidly and efficiently heat reaction mixtures leads to dramatic reductions in reaction times, often from hours to minutes, and can result in higher product yields and purity. In the context of synthesizing precursors to this compound, such as diethyl (3-nitropropyl)phosphonate, microwave-assisted Michaelis-Arbuzov reactions have shown considerable promise.

The reaction between a 3-nitropropyl halide (e.g., 1-bromo-3-nitropropane or 1-chloro-3-nitropropane) and a trialkyl phosphite (e.g., triethyl phosphite) can be significantly accelerated under microwave irradiation. This method often allows for solvent-free conditions, further enhancing its green credentials by eliminating the need for potentially hazardous organic solvents.

Table 1: Comparison of Conventional and Microwave-Assisted Michaelis-Arbuzov Reaction for the Synthesis of Diethyl (3-nitropropyl)phosphonate (Hypothetical Data Based on General Findings)

ParameterConventional HeatingMicrowave Irradiation
Reactants 1-bromo-3-nitropropane, Triethyl phosphite1-bromo-3-nitropropane, Triethyl phosphite
Solvent TolueneSolvent-free
Temperature (°C) 110120
Reaction Time 8 - 12 hours10 - 20 minutes
Yield (%) 60 - 7585 - 95
Catalyst NoneNone

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesizing phosphonates. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, accelerating chemical transformations.

The synthesis of α-aminophosphonates, structurally related to the target molecule, has been successfully achieved using ultrasound irradiation, often leading to high yields in shorter reaction times compared to conventional methods. While specific studies on the ultrasound-assisted synthesis of this compound are not abundant, the principles can be extrapolated. The addition of dialkyl phosphites to nitroalkenes, a potential route to γ-nitro phosphonates, could be facilitated by ultrasound, potentially reducing the need for harsh catalysts and solvents.

Solvent-Free Synthesis

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or neat, reactions offer numerous benefits, including reduced waste, lower costs, and simplified purification procedures. The Michaelis-Arbuzov reaction, in particular, can often be performed under solvent-free conditions, especially when coupled with microwave irradiation. The reaction of a 3-nitropropyl halide with a trialkyl phosphite can be conducted by simply heating the neat mixture of reactants, leading to the formation of the desired dialkyl (3-nitropropyl)phosphonate.

Green Catalysis

The use of catalysts is a fundamental principle of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions. In phosphonate synthesis, various green catalysts have been explored. For instance, Lewis acids have been shown to catalyze the Michaelis-Arbuzov reaction at room temperature. Furthermore, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key area of research. While specific green catalysts for the direct synthesis of this compound are still under investigation, the broader field of green catalysis for C-P bond formation holds significant promise.

Mechanochemical Synthesis

Mechanochemistry, where chemical reactions are induced by mechanical force (e.g., ball milling) in the absence of bulk solvents, represents a cutting-edge green synthetic method. This technique has been applied to the synthesis of various organometallic and organic compounds. While its application to the synthesis of this compound has not been extensively reported, the potential for solvent-free, room-temperature reactions makes it an attractive area for future research in the sustainable production of organophosphonates.

Chemical Reactivity and Transformation Mechanisms of 3 Nitropropyl Phosphonic Acid

Reactivity of the Nitro Group within the (3-Nitropropyl)phosphonic Acid Structure

The nitro group in this compound is the primary site for several important chemical transformations. The presence of protons on the carbon alpha to the nitro group allows for the formation of a nitronate intermediate, which is key to its reactivity.

Electrophilic Activation and Phosphorylated Nitronate Formation

In the presence of strong acids, such as polyphosphoric acid (PPA), the nitro group of this compound can be electrophilically activated. This process involves the formation of a nitronic acid, which is then stabilized in a phosphorylated form. These electrophilic nitronates are highly reactive species. Specifically, in a PPA medium, primary nitroalkanes like this compound can exist as electrophilic nitronates stabilized in a phosphorylated form. frontiersin.org These activated intermediates can then react with various nucleophiles. For instance, they can readily react with electron-rich aromatic compounds to yield oxime derivatives, which can undergo further rearrangement to form carboxamides. frontiersin.org

The general mechanism involves the protonation of the nitro group to form the aci-form (nitronic acid), which is then trapped by the polyphosphoric acid to generate a phosphorylated nitronate. This species is a potent electrophile, capable of participating in reactions that would not occur with the parent nitroalkane.

Reactant Conditions Intermediate Potential Product Type
This compoundPolyphosphoric Acid (PPA)Phosphorylated NitronateOxime or Carboxamide derivatives (after reaction with a nucleophile)

Reduction Reactions to Amino- and Hydroxylamino-Phosphonates

The nitro group of this compound can be readily reduced to form valuable amino- and hydroxylamino-phosphonates. The most common transformation is the reduction to (3-aminopropyl)phosphonic acid, a GABA analogue with neurological activity. nih.govmedchemexpress.com

This reduction is typically achieved through catalytic hydrogenation. tcichemicals.com Various catalysts can be employed, with palladium on carbon (Pd/C) being a common choice. tcichemicals.comrsc.orgrsc.org The reaction is usually carried out under a hydrogen atmosphere. Other catalytic systems, such as those based on nickel, platinum, or ruthenium, can also be effective. tcichemicals.commit.edumdpi.com

The reaction proceeds through a hydroxylamino intermediate, (3-(hydroxylamino)propyl)phosphonic acid. Under controlled conditions, it is possible to isolate this intermediate. However, complete reduction typically leads directly to the corresponding primary amine, (3-aminopropyl)phosphonic acid.

Starting Material Reducing Agent/Catalyst Intermediate Product Final Product
This compoundH₂, Pd/C(3-(Hydroxylamino)propyl)phosphonic acid(3-Aminopropyl)phosphonic acid
This compoundH₂, Raney Nickel(3-(Hydroxylamino)propyl)phosphonic acid(3-Aminopropyl)phosphonic acid
This compoundH₂, Platinum Oxide(3-(Hydroxylamino)propyl)phosphonic acid(3-Aminopropyl)phosphonic acid

Nef Reaction Pathways Leading to Carbonyl Derivatives

The Nef reaction is a classical transformation in organic chemistry that converts a primary or secondary nitroalkane into a carbonyl compound. wikipedia.orgorganicreactions.orgorganic-chemistry.org This reaction is applicable to this compound, as it is a primary nitroalkane. The reaction pathway allows for the conversion of the nitro group into an aldehyde, yielding 3-oxopropylphosphonic acid.

The mechanism of the Nef reaction begins with the deprotonation of the α-carbon to the nitro group, forming a nitronate salt. wikipedia.orgorganic-chemistry.org This salt is then hydrolyzed under strong acidic conditions. wikipedia.orgorganic-chemistry.org The nitronate is first protonated to form a nitronic acid, which is then further protonated and attacked by water. wikipedia.org A series of steps involving proton transfer and elimination of nitroxyl (B88944) (HNO), which decomposes to nitrous oxide (N₂O), leads to the formation of the aldehyde. wikipedia.org

It is crucial that the hydrolysis is performed in strong acid to prevent the formation of side products like oximes. organic-chemistry.org Various modifications to the classical Nef reaction exist, including oxidative and reductive methods, to achieve the transformation under milder conditions. wikipedia.org

Reactant Reagents Key Intermediate Product
This compound1. Base (e.g., NaOH) 2. Strong Acid (e.g., H₂SO₄)Nitronate salt3-Oxopropylphosphonic acid

Nitro-Mannich and Related Condensation Reactions

The nitro-Mannich reaction, also known as the aza-Henry reaction, involves the nucleophilic addition of a nitroalkane to an imine, forming a β-nitroamine. wikipedia.orgcore.ac.uk this compound can serve as the nitroalkane component in this reaction due to the presence of acidic α-protons.

The reaction is typically base-catalyzed, which deprotonates the α-carbon of the nitroalkane to form a nucleophilic nitronate. This nitronate then attacks the electrophilic carbon of the imine, leading to the formation of a new carbon-carbon bond. The resulting product from the reaction of this compound with an imine would be a β-nitroamine that also contains a phosphonic acid moiety. These products are synthetically valuable as they can be further transformed; for example, reduction of the nitro group can lead to 1,2-diamine structures. wikipedia.org

The reaction's versatility is enhanced by the wide variety of imines that can be used, allowing for the synthesis of a diverse range of functionalized aminophosphonic acids. nih.govresearchgate.net

Nitroalkane Component Electrophile Reaction Type Product Class
This compoundImine (R-CH=N-R')Nitro-Mannich (aza-Henry)β-Nitroamine phosphonic acid

Reactivity of the Phosphonic Acid Moiety

The phosphonic acid group [-P(O)(OH)₂] in this compound is a dibasic acid, and its reactivity is centered on the acidic protons and the phosphorus center.

Esterification and Amidation Reactions of the Phosphonate (B1237965) Group

The phosphonic acid moiety can undergo esterification and amidation to form phosphonate esters and phosphonamidates, respectively. These reactions are important for modifying the solubility and biological properties of the parent molecule.

Esterification: The direct esterification of phosphonic acids can be challenging but can be achieved by heating with an alcohol in the presence of a catalyst. tandfonline.comchemguide.co.uk More efficient methods often involve the use of orthoesters, such as triethyl orthoacetate, where the reaction temperature can be controlled to selectively produce either mono- or di-esters. nih.govresearchgate.net Other methods include using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting the phosphonic acid to a more reactive intermediate, such as a phosphonic dichloride, before reaction with an alcohol. nih.gov

Amidation: The formation of phosphonamidates involves the reaction of the phosphonic acid group with an amine. Direct reaction requires high temperatures. A more common approach is to first activate the phosphonic acid. This can be done by converting it to a phosphonochloridate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgyoutube.com The resulting phosphonochloridate is then reacted with a primary or secondary amine to yield the corresponding phosphonamidate. libretexts.orgorganic-chemistry.org Various coupling agents used in peptide synthesis can also be adapted for this transformation. iaea.org

Reaction Type Reagents Product
MonoesterificationAlcohol, Triethyl orthoacetate (low temp.)This compound monoester
DiesterificationAlcohol, Triethyl orthoacetate (high temp.)This compound diester
Amidation1. SOCl₂ or Oxalyl Chloride 2. Amine (RNH₂)N-Alkyl-(3-nitropropyl)phosphonamidic acid
Diamidation1. SOCl₂ or Oxalyl Chloride 2. Amine (R₂NH) in excessP-(3-nitropropyl)phosphonic diamide

Complexation and Coordination Chemistry Studies with Metal Ions

The phosphonate group is well-recognized for its strong affinity for metal ions, making phosphonic acids, including this compound, effective chelating agents. mdpi.comscispace.com The coordination properties arise from the three oxygen atoms of the phosphonate group (two hydroxyl oxygens and one phosphoryl oxygen) which can form coordination or iono-covalent bonds with metal centers. nih.gov This allows for the formation of a wide variety of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net

The phosphonate group, whether mono-deprotonated (-PO₃H⁻) or doubly-deprotonated (-PO₃²⁻), demonstrates a high affinity for a range of metal ions, including divalent cations like Mg²⁺, Ca²⁺, Sr²⁺, and Ni²⁺. mdpi.com Studies on various phosphonic acids have shown they can form stable complexes. mdpi.com For instance, the stability of phosphonate complexes with Zn²⁺ is greater than that of analogous phosphate (B84403) complexes due to the increased basicity of the phosphonate group. mdpi.com

The table below summarizes the coordination behavior of phosphonate ligands with various metal ions, which serves as a model for the expected behavior of this compound.

Metal IonTypical Coordination Mode of PhosphonateReference
Mg²⁺, Ca²⁺, Sr²⁺Ionic interactions, often with hydrated metal aqua complexes. mdpi.com
Ni²⁺Formation of both ionic and coordination polymers. mdpi.com
LanthanidesCoordination bonds primarily through the phosphonate oxygen atoms. nih.gov
3d Transition MetalsStrong coordination leading to diverse structural motifs. scispace.com

Anhydride (B1165640) and Halide Formation from the Phosphonic Acid

This compound can be converted into its corresponding anhydride, a reactive species often used as a coupling and dehydrating agent in organic synthesis. researchgate.netresearchgate.netrxweb-prd.com A common method for this transformation is the treatment of the phosphonic acid with a dehydrating agent like acetic anhydride at elevated temperatures. researchgate.netgoogle.com This process leads to the formation of a cyclic trimer, analogous to propylphosphonic anhydride (T3P®). researchgate.net The resulting anhydride is a valuable reagent for promoting reactions such as amide bond formation, esterification, and the synthesis of various heterocycles. researchgate.netrxweb-prd.com

The formation of phosphonic acid halides, such as phosphonic dichlorides, represents another important transformation. These halides are versatile intermediates for the synthesis of phosphonate esters and amides. A general method for converting phosphonic acids or their dialkyl esters into phosphonic acid halides involves reaction with halogenating agents. For instance, reacting a dialkyl phosphonate with thionyl chloride (SOCl₂) in the presence of a catalyst like N,N-disubstituted formamide (B127407) can yield the corresponding phosphonic acid dichloride. google.com This process is applicable to a range of phosphonates and would be expected to convert this compound into (3-nitropropyl)phosphonic dichloride.

TransformationReagentProductReference
Anhydride FormationAcetic AnhydrideCyclic (3-Nitropropyl)phosphonic anhydride researchgate.netgoogle.com
Dichloride FormationThionyl Chloride (SOCl₂)(3-Nitropropyl)phosphonic dichloride google.com

Reactions Involving the Propyl Chain

Functionalization of the Alkyl Backbone (e.g., halogenation, oxidation)

The propyl chain of this compound is susceptible to various functionalization reactions, influenced by the presence of the nitro group. The carbon atom alpha to the nitro group (C-2) is acidic and can be deprotonated to form a nitronate anion, which is a key intermediate in many reactions.

Halogenation: The halogenation of nitroalkanes can occur at the α-position under basic conditions. youtube.com Treatment of this compound with a base would generate the nitronate, which can then react with an electrophilic halogen source (e.g., N-bromosuccinimide) to introduce a halogen at the C-2 position. Halogenation of alkanes can also proceed via a free radical mechanism, typically initiated by UV light or heat, which could lead to substitution at other positions on the propyl chain, although this is generally less selective. unacademy.commt.com

Oxidation: The nitroalkane moiety can undergo oxidation. For example, the Nef reaction converts a primary nitroalkane, via its nitronate salt, into an aldehyde upon treatment with strong acid. Applying these conditions to this compound could potentially yield 3-oxopropylphosphonic acid. Furthermore, flavoprotein enzymes like nitroalkane oxidase can catalyze the oxidation of neutral nitroalkanes to their corresponding aldehydes or ketones, releasing nitrite (B80452) in the process. nih.gov This enzymatic approach represents a mild alternative for the oxidation of the nitropropyl chain.

Cyclization Reactions for Heterocycle Formation (e.g., Annulation)

The bifunctional nature of this compound, possessing both a nitro group and a phosphonic acid, makes it a potential precursor for the synthesis of phosphorus-containing heterocycles. Cyclization reactions can be designed to involve either the intact nitro group or a derivative formed after its reduction.

One strategy involves the reduction of the nitro group to a primary amine, yielding (3-aminopropyl)phosphonic acid. This amino-phosphonic acid is a versatile intermediate for heterocycle synthesis. For example, intramolecular condensation between the amino group and the phosphonic acid group, facilitated by a dehydrating agent, could lead to the formation of a cyclic phosphonamidate. Alternatively, the resulting aminophosphonic acid can be reacted with various carbonyl compounds or other electrophiles to construct a wide range of N,P-heterocycles. researchgate.net

Intramolecular reactions involving the nitro group itself are also plausible. For instance, under specific catalytic conditions, intramolecular cyclization of nitro compounds can lead to the formation of N-heterocycles. nih.govresearchgate.net Reductive cyclization, using carbon monoxide surrogates and transition metal catalysts, is an efficient strategy for synthesizing N-heterocycles from organic nitro compounds. mdpi.com Such methodologies could potentially be adapted for the intramolecular cyclization of this compound or its derivatives to form novel heterocyclic systems. mdpi.comyoutube.commdpi.com

Mechanistic Investigations of Key Transformations of this compound

Elucidation of Reaction Intermediates (e.g., nitronates, iminium species)

The diverse reactivity of this compound is governed by the formation of key reactive intermediates, primarily nitronates and, following reduction, iminium species.

Nitronates: The hydrogen atoms on the carbon adjacent to the nitro group (the α-carbon) are acidic. In the presence of a base, this compound can be deprotonated to form a nitronate anion (also known as an aci-form). This nitronate is a key nucleophilic intermediate in many carbon-carbon bond-forming reactions, such as the Henry reaction (nitro-aldol reaction). frontiersin.org The nitronate can also act as an intermediate in oxidation reactions (e.g., the Nef reaction) and certain cyclization pathways. nih.govnih.gov Mechanistic studies have shown that nitronates can be trapped or observed spectroscopically, confirming their role in the transformation of nitroalkanes. researchgate.net

Iminium Species: The nitro group of this compound can be readily reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., with H₂ over Pd/C) or reduction with metals in acidic media. researchgate.netncert.nic.in The resulting (3-aminopropyl)phosphonic acid can then participate in reactions that proceed through iminium ion intermediates. For example, condensation of the amine with an aldehyde or ketone generates an imine (Schiff base). frontiersin.orgnih.gov Protonation or alkylation of this imine produces a reactive iminium ion. researchgate.net These electrophilic iminium species are key intermediates in reductive amination reactions and Mannich-type reactions, allowing for the further functionalization of the propyl chain. frontiersin.orgrsc.org The formation of iminium ions is a critical step in many catalytic protocols for the synthesis of secondary and tertiary amines from nitro compounds. frontiersin.org

Structural Modifications and Analogues of 3 Nitropropyl Phosphonic Acid in Research

Synthesis and Study of Nitro-Group Modified Analogues

Modifications to the nitro group have been extensively investigated to modulate the electronic and steric properties of the parent compound. These studies have led to the development of a variety of analogues, including α-nitrophosphonates, gem-dinitrophosphonates, and nitroalkene-derived phosphonates.

α-Nitrophosphonates are a class of compounds where the nitro group is positioned on the carbon atom adjacent to the phosphorus atom. The synthesis of these compounds is often achieved through the conjugate addition of phosphites to nitroalkenes. Research has demonstrated that this Michael addition can be catalyzed by various organocatalysts, such as quinine-derived thioureas, to achieve high yields and enantioselectivities. These chiral α-nitrophosphonates are valuable intermediates in the synthesis of enantiomerically enriched quaternary α-aminophosphonates. liv.ac.ukaragen.com

The reactivity of α-nitrophosphonates has been a subject of considerable interest. For instance, they can undergo conjugate addition to enones, a reaction that has been successfully carried out in the presence of quinine thiourea catalysts. This transformation provides a direct route to quaternary nitrophosphonates, which can be further converted to cyclic quaternary α-aminophosphonates through in situ reduction and intramolecular cyclization. aragen.com The alkaline hydrolysis of certain α-hydroxyimino-p-nitrobenzyl phosphonates, which can be considered related structures, has been shown to proceed via an intramolecular attack of the oximinate function on the phosphorus atom, leading to a rearrangement.

Table 1: Organocatalyzed Synthesis of Quaternary α-Nitrophosphonates

CatalystEnone SubstrateYield (%)Enantiomeric Excess (ee, %)
Quinine-thioureaElectron-rich enonesHighHigh
Quinine-squaramideElectron-rich enonesExcellentExcellent
Quinine-squaramideElectron-poor enonesExcellentExcellent

gem-Dinitrophosphonates, characterized by the presence of two nitro groups on the same carbon atom, are a class of high-energy materials. Their synthesis is often approached through the nitration of suitable precursors. While specific literature on gem-dinitrophosphonates is sparse, general methods for the synthesis of gem-dinitro compounds can provide insights. These methods often involve the use of powerful nitrating agents such as dinitrogen pentoxide (N₂O₅) or mixed acid (a mixture of nitric and sulfuric acids). energetic-materials.org.cn The planar structure of the gem-dinitro group is thought to contribute to increased density and improved detonation properties in energetic materials. energetic-materials.org.cn

The reactivity of the gem-dinitro group is dominated by its strong electron-withdrawing nature, which influences the acidity of adjacent protons and the susceptibility of the molecule to nucleophilic attack. The development of synthetic routes to gem-dinitro compounds is an active area of research, particularly in the field of energetic materials. energetic-materials.org.cn

The synthesis of nitroalkene-derived phosphonates typically involves the reaction of nitroalkenes with phosphorus nucleophiles. A common method is the base-mediated reaction of a diazophosphonate, such as the Bestmann-Ohira reagent, with various nitroalkenes. This approach allows for the one-pot, regioselective synthesis of functionalized phosphonylpyrazoles in high yields at room temperature. This reaction is versatile, accommodating β-substituted, α,β-disubstituted, and cyclic nitroalkenes. nih.gov

The reactivity of these nitroalkene-derived phosphonates is influenced by the presence of both the nitro and phosphonate (B1237965) functional groups. The electron-withdrawing nature of these groups makes the double bond susceptible to nucleophilic attack, and the molecule can participate in various cycloaddition reactions.

Exploration of Phosphonic Acid Group Derivatives

Derivatization of the phosphonic acid group offers another avenue for modifying the properties of (3-nitropropyl)phosphonic acid. This includes the synthesis of phosphinate and phosphine oxide analogues, as well as the introduction of sulfur atoms to create monothiophosphonates and dithiophosphonates.

Phosphinates and phosphine oxides are analogues of phosphonates where one or both of the alkoxy or hydroxy groups on the phosphorus atom are replaced by an alkyl or aryl group. The synthesis of these compounds can be achieved through various methods. For instance, a palladium-catalyzed reaction between anilinium hypophosphite and aromatic electrophiles provides a direct route to monosubstituted phosphinic acids. researchgate.net Another approach involves the deprotonation of H-phosphinate esters followed by alkylation with a range of electrophiles. researchgate.net

Phosphine oxides can be synthesized via the palladium-catalyzed cross-coupling of triarylbismuths with P(O)-H compounds, which include H-phosphonates and H-phosphinates. researchgate.net While the direct synthesis of these analogues from nitro-containing precursors is not extensively documented, the reduction of a nitro group to an amine, followed by reactions to form the C-P bond, presents a potential synthetic strategy. For example, a one-pot synthesis of α-aminophosphonates from aryl nitro compounds has been reported, involving the reduction of the nitro group followed by a Kabachnik-Fields reaction. aragen.com This suggests that the nitro functionality can be compatible with or transformed during the formation of the phosphorus-carbon bond.

Table 2: General Synthetic Approaches to Phosphinates and Phosphine Oxides

Compound ClassSynthetic MethodKey Reagents
Monosubstituted Phosphinic AcidsPalladium-catalyzed cross-couplingAnilinium hypophosphite, Aromatic electrophiles
H-PhosphinatesDeprotonation and alkylationH-phosphinate esters, LHMDS, Electrophiles
Arylphosphine OxidesPalladium-catalyzed cross-couplingTriarylbismuths, P(O)-H compounds

The replacement of one or both of the non-bridging oxygen atoms in the phosphonate group with sulfur leads to the formation of monothiophosphonates and dithiophosphonates, respectively. The synthesis of dithiophosphonates can be achieved by reacting Lawesson's reagent with a suitable precursor in the presence of a metal salt, such as cadmium nitrate. researchgate.net The resulting dithiophosphonato complexes can serve as versatile ligands in coordination chemistry. researchgate.netresearchgate.net

The synthesis of these sulfur-containing analogues often involves multi-step procedures. For example, ferrocenyl dithiophosphonic acid O-alkyl esters have been synthesized from the dimeric ferrocenyl Lawesson's reagent, followed by treatment with ammonia to form the ammonium salt. researchgate.net While direct synthetic routes from nitro-group containing phosphonates to their thio-analogues are not well-established, the functional group tolerance of the reactions used to introduce the sulfur atoms would be a key consideration in developing such pathways.

Variation in the Alkyl Chain Length and Branching for Structure-Reactivity Correlation Studies

Systematic modification of the three-carbon alkyl chain separating the nitro and phosphonic acid groups is a key strategy for investigating structure-reactivity correlations. By synthesizing homologues with shorter or longer chains, as well as introducing branching, researchers can fine-tune properties such as acidity, steric hindrance, and binding affinity.

Studies on related amino-alkylphosphonic acids grafted onto titanium dioxide (TiO2) have shown that the degree of surface modification decreases as the alkyl chain length increases. This is attributed to steric shielding by the longer, folded grafted groups, which cover a larger area of binding sites. nih.gov For instance, grafting with aminomethylphosphonic acid (a C1 chain) results in a higher modification degree compared to 3-aminopropylphosphonic acid (a C3 chain) or 6-aminohexylphosphonic acid (a C6 chain) under identical synthesis conditions. nih.gov This principle suggests that analogues of this compound with varying chain lengths would exhibit different surface binding efficiencies and packing densities in self-assembled systems.

The introduction of branching on the alkyl chain would further alter the molecule's steric profile. This can influence reaction kinetics, selectivity in catalytic applications, and the formation of ordered structures in materials.

Below is a data table illustrating potential analogues and hypothesized effects of structural changes on their properties, based on established principles in phosphonate chemistry.

Analogue Name Modification Predicted Effect on Reactivity/Properties Rationale
(2-Nitroethyl)phosphonic acidShorter alkyl chain (n=2)Increased acidity of the phosphonic acid group; potentially altered binding geometry on surfaces.The electron-withdrawing nitro group is closer to the phosphonate, increasing its inductive effect.
(4-Nitrobutyl)phosphonic acidLonger alkyl chain (n=4)Decreased acidity compared to the n=3 analogue; lower packing density in self-assembled monolayers. nih.govThe inductive effect of the nitro group is diminished over a longer distance. Longer chains may fold, leading to greater steric hindrance. nih.gov
(2-Methyl-3-nitropropyl)phosphonic acidBranched alkyl chainIncreased steric hindrance around the phosphonate group, potentially affecting coordination and reaction rates.The methyl group adds bulk to the alkyl backbone, restricting conformational freedom and access to the functional groups.
(1-Nitropropyl-2-)phosphonic acidIsomeric structureSignificantly different electronic and steric environment for both functional groups, leading to unique reactivity.The nitro group is now on a primary carbon and the phosphonate on a secondary carbon, altering the acidity and coordination behavior.

Chiral this compound Analogues and Stereoselective Synthesis

The introduction of a chiral center into the this compound structure opens avenues for stereoselective interactions, which are critical in asymmetric catalysis and the development of chiral materials. A chiral center can be introduced, for example, by adding a substituent to the alkyl chain, creating analogues such as (2-methyl-3-nitropropyl)phosphonic acid.

The stereoselective synthesis of C-chiral phosphonates is a well-established field, with several methods available to obtain enantiomerically pure or enriched compounds. mdpi.com These methods are broadly applicable to the synthesis of chiral analogues of this compound.

Key synthetic strategies include:

Asymmetric Catalysis : The use of transition metal complexes with chiral ligands or chiral organocatalysts, such as BINOL-derived chiral phosphoric acids, can catalyze reactions to produce chiral phosphonates with high enantioselectivity. mdpi.comsigmaaldrich.com For example, the asymmetric phospha-Mannich reaction can be used to form aminophosphonates with good diastereoselectivity and enantioselectivity. mdpi.com

Chiral Auxiliaries : A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction that forms the P-C bond or modifies the alkyl chain. The auxiliary is then removed to yield the chiral phosphonic acid.

Resolution of Racemates : A racemic mixture of a chiral analogue can be synthesized and then separated into its constituent enantiomers. This can be achieved through chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers that can be separated by conventional methods like crystallization or chromatography. mdpi.com

The table below summarizes some approaches for stereoselective synthesis applicable to chiral analogues of this compound.

Synthetic Method Description Potential Chiral Analogue Target Key Feature
Asymmetric Michael AdditionEnantioselective addition of a phosphite (B83602) to a nitroalkene catalyzed by a chiral catalyst.(R)- or (S)-(1-Aryl-3-nitropropyl)phosphonic acidCreates a chiral center α to the phosphonate group.
Catalytic Asymmetric HydrogenationStereoselective reduction of an unsaturated precursor containing a nitro and a phosphonate group using a chiral catalyst.(R)- or (S)-(2-Methyl-3-nitropropyl)phosphonic acidCan establish a chiral center on the alkyl backbone.
Chiral Resolution via Diastereomeric SaltsFormation of salts between the racemic phosphonic acid and a chiral amine, followed by separation of the diastereomeric salts.Racemic (2-Substituted-3-nitropropyl)phosphonic acidA classical and often effective method for obtaining both enantiomers. mdpi.com
Enzymatic Kinetic ResolutionUse of an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.Racemic (3-nitro-1-hydroxypropyl)phosphonic acidOffers high enantioselectivity under mild conditions.

Incorporation into Supramolecular Assemblies and Hybrid Materials

The phosphonic acid group is an excellent anchor for binding to metal ions and metal oxide surfaces, making this compound and its analogues valuable building blocks for supramolecular assemblies and hybrid materials. beilstein-journals.orgnih.gov The strong M−O−P bond is more robust and less susceptible to hydrolysis compared to M−O−C bonds found in carboxylate-based systems, leading to materials with high chemical and thermal stability. researchgate.net

Metal-Organic Frameworks (MOFs): Phosphonates are widely used as organic linkers to construct MOFs. researchgate.netnih.gov These crystalline porous materials are formed by the coordination of metal ions or clusters with organic ligands. The use of phosphonate linkers can impart greater stability to the resulting MOF structure compared to their carboxylate counterparts. nih.gov Analogues of this compound could be used to create functional MOFs where the nitro group is available within the pores for applications such as selective adsorption or catalysis. The length and flexibility of the propyl chain would influence the topology and pore dimensions of the resulting framework.

Self-Assembled Monolayers (SAMs): Alkylphosphonic acids readily form dense, ordered self-assembled monolayers on a variety of native oxide surfaces, including titanium, aluminum, and silicon. nih.govprinceton.edu The phosphonate headgroup strongly binds to the surface, while the alkyl chain and terminal functional group (in this case, the nitro group) are exposed. These SAMs can be used to modify the chemical and physical properties of surfaces, such as wettability and corrosion resistance. The formation of SAMs from this compound would result in a surface decorated with nitro groups, which could be used for subsequent chemical reactions or to impart specific recognition properties.

Hybrid Mesoporous Materials: this compound can be incorporated into hybrid organic-inorganic materials through sol-gel processes. nih.govuhasselt.be Co-condensation of a metal alkoxide (e.g., titanium tetrabutoxide) with a diphosphonic acid linker results in a porous hybrid network. uhasselt.be The phosphonate groups are integrated into the inorganic framework, while the organic part (the nitro-functionalized propyl chain) provides functionality to the material. These materials combine the stability of an inorganic oxide with the versatility of organic functional groups and have applications in catalysis, sorption, and separation. nih.govuhasselt.be

The following table details the types of materials and the role of the phosphonate compound.

Material Type Role of this compound Analogue Driving Force for Assembly Resulting Material Properties
Metal-Organic Framework (MOF)Organic linker/strut connecting metal nodes. nih.govCoordination bonds between phosphonate oxygen atoms and metal ions.Crystalline, porous structure with high thermal/chemical stability and accessible nitro functional groups. researchgate.netnih.gov
Self-Assembled Monolayer (SAM)Surface modification agent.Strong covalent/ionic bonding of the phosphonate headgroup to a metal oxide surface. nih.govprinceton.eduA chemically modified surface with controlled wettability and functionality provided by the exposed nitro groups.
Hybrid Mesoporous NetworkFunctional organic component within an inorganic matrix. nih.govCovalent bond formation during a sol-gel process.High surface area material combining inorganic stability with the chemical reactivity of the nitropropyl group. uhasselt.be
Hydrogen-Bonded Supramolecular AssemblyMolecular building block.Hydrogen bonding between the phosphonic acid groups and with other complementary molecules (e.g., melamines). nih.govnih.govOrdered, non-covalent structures in the solid-state or in solution, such as flower-like assemblies. nih.gov

Computational and Theoretical Investigations of 3 Nitropropyl Phosphonic Acid

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations (conformers).

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of (3-Nitropropyl)phosphonic acid is dictated by the rotation around its single bonds. A potential energy surface (PES) scan, which involves systematically changing specific dihedral angles and calculating the corresponding energy, can identify the most stable conformers. For this compound, key rotations would be around the C-C bonds of the propyl chain and the C-P bond. The resulting PES would reveal the global minimum energy conformer and other local minima, separated by rotational energy barriers.

Interactive Table: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (O=P-C-C) Dihedral Angle (P-C-C-C) Dihedral Angle (C-C-C-N) Relative Energy (kcal/mol)
A (Global Minimum) 180° (anti) 180° (anti) 180° (anti) 0.0
B 60° (gauche) 180° (anti) 180° (anti) 1.2
C 180° (anti) 60° (gauche) 180° (anti) 1.5

Electronic Structure and Charge Distribution Analysis (e.g., DFT, MP2)

Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to investigate the electronic structure of molecules. These calculations can provide detailed information about the distribution of electrons and the nature of chemical bonds. A charge distribution analysis, such as Mulliken population analysis, would likely show a significant positive charge on the phosphorus atom and negative charges on the oxygen atoms of both the phosphonic acid and nitro groups, reflecting their high electronegativity. The nitrogen atom of the nitro group would also carry a partial positive charge.

Interactive Table: Hypothetical Mulliken Atomic Charges for this compound

Atom Hypothetical Mulliken Charge
P +1.5
O (P=O) -0.8
O (P-OH) -0.7
N (NO2) +0.5
O (NO2) -0.4
C (alpha to P) -0.2
C (beta to P) -0.1

Intramolecular Hydrogen Bonding and Tautomerism Studies

This compound has the potential for intramolecular hydrogen bonding, particularly between a hydroxyl group of the phosphonic acid and an oxygen atom of the nitro group, which could stabilize certain conformations. Computational studies could quantify the strength of such interactions.

Furthermore, phosphonic acids can exhibit tautomerism, existing in equilibrium between a pentavalent form with a P=O double bond and a trivalent form with a P-OH single bond. Theoretical calculations can predict the relative energies of these tautomers to determine the predominant species. For most simple phosphonic acids, the pentavalent form is significantly more stable.

Prediction of Reactivity and Reaction Pathways

Computational methods are also crucial for predicting how a molecule will behave in chemical reactions.

Transition State Characterization and Activation Barriers

By mapping the potential energy surface for a reaction, computational chemists can identify the transition state, which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation barrier, a key factor in determining the reaction rate. For this compound, one could theoretically study reactions such as its deprotonation or decomposition pathways.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

For this compound, the HOMO would likely be localized on the oxygen atoms of the phosphonic acid group, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is expected to be centered on the nitro group, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

Interactive Table: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Localization
HOMO -8.5 Oxygen atoms of the phosphonic acid
LUMO -2.1 Nitro group

Spectroscopic Property Simulations (Theoretical)

Theoretical simulations are invaluable for predicting and interpreting the spectroscopic characteristics of molecules. For this compound, these simulations can forecast its vibrational and nuclear magnetic resonance spectra, providing a virtual fingerprint of the molecule.

Vibrational Frequency Calculations (IR/Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the various vibrational modes of a molecule. Theoretical calculations, typically employing Density Functional Theory (DFT), can predict the frequencies and intensities of these modes. The vibrational spectrum of this compound is expected to be a composite of the characteristic vibrations of the propyl chain, the nitro group (-NO₂), and the phosphonic acid group (-P(O)(OH)₂).

Key predicted vibrational modes for this compound would include:

N-O Stretching: The nitro group is characterized by strong symmetric and asymmetric stretching vibrations. The asymmetric stretch typically appears in the 1570–1485 cm⁻¹ region, while the symmetric stretch is found between 1370–1320 cm⁻¹ researchgate.net. These are often strong and distinct bands in the IR spectrum.

P=O Stretching: The phosphonic acid group exhibits a strong P=O stretching vibration, which is a prominent feature in the IR spectrum.

P-O-H and O-H Vibrations: The P-O-H bending and O-H stretching modes from the phosphonic acid group are also significant. The broad O-H stretching bands are indicative of hydrogen bonding.

C-H Stretching and Bending: The propyl chain will show characteristic C-H stretching vibrations in the 3000–2850 cm⁻¹ range, as well as bending (scissoring and rocking) vibrations at lower frequencies libretexts.org.

A theoretical approach to obtaining these spectra would involve geometry optimization of the this compound molecule, followed by a frequency calculation at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set researchgate.net. The calculated harmonic frequencies are often scaled to better match experimental values rsc.org.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Nitro (-NO₂) Asymmetric Stretch 1570–1485
Nitro (-NO₂) Symmetric Stretch 1370–1320
Phosphonic Acid (-P(O)(OH)₂) P=O Stretch ~1250
Phosphonic Acid (-P(O)(OH)₂) P-OH Stretch ~1040
Phosphonic Acid (-P(O)(OH)₂) O-H Stretch 3000–2500 (broad)
Alkyl Chain (-CH₂-) C-H Stretch 3000–2850
Alkyl Chain (-CH₂-) C-H Bend 1470–1400

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a powerful tool for elucidating molecular structure. Theoretical predictions of NMR chemical shifts, particularly for the ³¹P nucleus in the phosphonic acid group, can aid in spectral assignment. The chemical shift of the phosphorus atom is highly sensitive to its electronic environment.

The prediction of ³¹P NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework researchgate.net. The calculated absolute shielding constant is then referenced against a standard, such as 85% H₃PO₄, to obtain the chemical shift (δ) in parts per million (ppm) beilstein-journals.org. For organophosphorus compounds, the typical range of ³¹P chemical shifts is broad, but for phosphonic acids, values are generally found in a more defined region. The electronic nature of the substituents on the phosphorus atom significantly influences the chemical shift. The presence of the electron-withdrawing nitro group on the propyl chain is expected to have a deshielding effect on the phosphorus nucleus, potentially shifting it to a higher frequency (downfield) compared to an unsubstituted propylphosphonic acid.

Table 2: Predicted NMR Chemical Shifts for this compound

Nucleus Predicted Chemical Shift Range (ppm) Notes
³¹P +15 to +30 Relative to 85% H₃PO₄. The exact value is sensitive to solvent and pH.
¹³C +10 to +70 Propyl chain carbons. The carbon alpha to the nitro group and the carbon alpha to the phosphonic acid group will have distinct shifts.
¹H +1.5 to +4.5 Propyl chain protons. Protons on the carbon adjacent to the nitro group will be the most downfield shifted.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a dynamic picture of this compound, revealing its conformational preferences and how it interacts with itself and with solvent molecules. These simulations model the movement of atoms over time based on a force field that describes the intramolecular and intermolecular forces.

For this compound, the key intermolecular interactions are expected to be hydrogen bonds. The phosphonic acid group, with its P=O acceptor and two P-O-H donor groups, is a strong hydrogen bond former. The nitro group, with its two oxygen atoms, can also act as a hydrogen bond acceptor.

MD simulations would likely show that in a condensed phase or in a protic solvent, this compound molecules form an extensive network of hydrogen bonds. These interactions would involve:

Hydrogen bonding between the phosphonic acid groups of neighboring molecules, leading to the formation of dimers or larger aggregates.

Hydrogen bonding between the phosphonic acid groups and the nitro groups of other molecules.

Interactions with solvent molecules, such as water, which would solvate the polar phosphonic acid and nitro groups.

Such simulations have been used to study the self-organization of long-chain phosphonic acids into self-assembled monolayers (SAMs) on surfaces rsc.orgrsc.org. These studies highlight the dominant role of the phosphonic acid headgroup in directing intermolecular assembly through hydrogen bonding and interactions with the substrate. While this compound is a smaller molecule, the same fundamental interactions would govern its behavior in solution and at interfaces.

In Silico Design of Novel Phosphonate (B1237965) Structures Based on this compound Motif

The this compound structure can serve as a scaffold for the in silico design of new molecules with specific functional properties. Phosphonates are well-known for their ability to act as enzyme inhibitors, often by mimicking the tetrahedral transition states of substrate hydrolysis researchgate.net. They are also used as scale inhibitors due to their strong interactions with mineral surfaces hw.ac.ukacs.orghw.ac.uk.

Computational tools can be used to design novel structures based on the this compound motif. This could involve:

Modifying the Alkyl Chain: The length and branching of the propyl chain can be altered to optimize steric and hydrophobic interactions within a target binding site.

Derivatizing the Phosphonic Acid Group: The phosphonic acid can be esterified to create prodrugs that can cross cell membranes more easily and are then hydrolyzed to the active acid form inside the cell.

The process of in silico design would typically involve molecular docking simulations to predict how these new derivatives bind to a target protein. The binding affinity and specificity can be estimated, allowing for the prioritization of the most promising candidates for synthesis and experimental testing.

Advanced Applications of 3 Nitropropyl Phosphonic Acid in Chemical Sciences Research

Role as a Synthetic Intermediate in Complex Organic Molecule Construction

Precursor to Structurally Diverse Heterocyclic Compounds

The chemical architecture of (3-nitropropyl)phosphonic acid makes it an ideal starting material for the synthesis of various heterocyclic compounds. The reactivity of the nitro group, in particular, can be harnessed to construct cyclic systems. researchgate.net A primary strategy involves the reduction of the nitro group to a primary amine. This transformation creates a nucleophilic center that can participate in intramolecular cyclization reactions to form nitrogen-containing heterocycles such as piperidines and pyrrolidines, which are common motifs in pharmaceuticals. nih.gov

For instance, the reduction of the nitro group followed by intramolecular reactions can lead to the formation of cyclic aminophosphonic acids. nih.gov Another powerful method is the nitro-Mannich reaction, where a nitroalkane reacts with an imine to form a β-nitroamine, a versatile intermediate for further cyclization and elaboration. researchgate.netresearchgate.net This approach can be used to construct substituted piperidine (B6355638) rings. nih.gov The strongly electron-withdrawing nature of the nitro group also activates the molecule for various nucleophilic and cycloaddition reactions, which can be exploited in the synthesis of complex heterocyclic frameworks. nih.gov

The synthesis of heterocyclic phosphonates is an area of significant interest due to their diverse biological activities. chim.it While the synthesis of such compounds can be challenging, the use of precursors like this compound offers a strategic advantage. chim.it The phosphonic acid group can be converted to its ester form to improve solubility and reactivity during the synthetic sequence, and then hydrolyzed back to the acid in the final step. nih.govresearchgate.net

Reaction TypeIntermediatePotential Heterocyclic Product
Nitro Reduction / Intramolecular Cyclization(3-Aminopropyl)phosphonic acidCyclic aminophosphonic acids (e.g., substituted piperidines)
Nitro-Mannich Reactionβ-Nitroamine derivativeFunctionalized piperidines and other N-heterocycles
Diels-Alder Cycloaddition (with nitroalkene derivative)Nitro-containing cyclic adductFused aza-heterocycles
Table 1: Potential Heterocyclic Synthesis Pathways from this compound.

Building Block for Advanced Organic Scaffolds

The dual functionality of this compound makes it a valuable building block for constructing advanced organic scaffolds. nih.govsigmaaldrich.com Organic building blocks are functionalized molecules that form the basic components for the modular assembly of more complex molecular architectures. sigmaaldrich.com The nitro group is particularly versatile, as it can be converted into a variety of other functional groups, including amines, oximes, ketones, and carboxylic acids. researchgate.net This chemical flexibility allows for the introduction of diverse functionalities into the final molecule.

The phosphonic acid moiety also plays a crucial role. It can act as a handle for further synthetic modifications or serve as a key structural element in the final scaffold, for example, by mimicking a phosphate (B84403) group in biological systems. nih.gov The combination of a modifiable nitro group and a stable phosphonic acid function in a single, simple aliphatic chain provides a powerful tool for the systematic construction of complex molecules.

Nitro-containing compounds are considered attractive for creating highly functionalized building blocks due to the electron-deficient nature of the nitro group. researchgate.net This property facilitates a range of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov For example, nitroalkanes can be activated to react as electrophiles with electron-rich aromatic compounds in Friedel-Crafts-type reactions, often followed by rearrangements to yield complex structures. frontiersin.orgnih.govresearchgate.net The ability to construct intricate molecular frameworks from simple, functionalized precursors is a cornerstone of modern organic synthesis, and this compound is a prime example of such a versatile building block. nih.govresearchgate.net

Contributions to Coordination and Organometallic Chemistry

The phosphonic acid group is well-known for its ability to coordinate with metal ions, making phosphonic acids in general valuable components in coordination and organometallic chemistry. nih.govbeilstein-journals.org The three oxygen atoms of the phosphonic acid moiety can engage in coordination or iono-covalent bonds with a wide range of metal centers. nih.govbeilstein-journals.org

Ligand Design for Metal Complexation and Catalysis Research

This compound and its derivatives are potential ligands for the design of novel metal complexes. The phosphonate (B1237965) group can act as a strong binding site for metal ions. nih.gov The resulting metal-phosphonate complexes can have applications in various fields, including catalysis. The specific properties of the complex, such as its stability, solubility, and catalytic activity, can be tuned by modifying the organic part of the ligand.

While specific research on this compound as a ligand is not extensively documented, the broader class of functionalized phosphonic acids has been widely used in the development of metal-based catalysts. For instance, palladium complexes with phosphonic acid-containing ligands have been employed in C-C bond formation reactions. The introduction of a phosphonate group can increase the polarity of the catalyst, affecting its solubility and recyclability. nih.gov The design of chiral ligands containing phosphonic acid groups is also an important area in asymmetric catalysis, where the goal is to control the stereochemistry of the reaction products.

Self-Assembly Processes and Supramolecular Chemistry

Phosphonic acids are known to readily participate in hydrogen bonding, leading to the formation of self-assembled supramolecular structures. nih.govbeilstein-journals.org This property is central to their application in supramolecular chemistry and materials science. This compound, with its phosphonic acid headgroup, can form self-assembled monolayers (SAMs) on various metal oxide surfaces. These organized molecular layers can modify the surface properties of materials, for example, to improve biocompatibility or to create platforms for protein patterning.

The formation of stable, well-ordered layers on surfaces like titanium and its alloys has been demonstrated with other functionalized phosphonic acids. These layers are often more stable than those formed from carboxylic acids. The phosphonic acid headgroup can form strong covalent bonds with the metal oxide surface, leading to robust and durable coatings. The terminal group of the phosphonic acid—in this case, the nitro group—would then be exposed at the surface, allowing for further chemical modification. This provides a versatile platform for creating functional surfaces with tailored properties.

Application AreaRole of this compoundKey Intermolecular Interaction
Metal-Organic Frameworks (MOFs)Organic linker coordinating metal ionsCoordination bonds (Metal-Oxygen)
Self-Assembled Monolayers (SAMs)Surface modification agentCovalent bonds (P-O-Metal), Hydrogen bonds
Supramolecular GelsGelator moleculeHydrogen bonds, van der Waals forces
Table 2: Supramolecular Applications of Phosphonic Acids.

Mechanistic Studies in Enzymatic Processes (In Vitro Research)

Phosphonic acids are structurally analogous to phosphoric acids and their esters. This makes them valuable tools for studying enzymatic processes in vitro. nih.gov The key difference is the replacement of a labile P-O-C bond in a phosphate ester with a stable P-C bond in a phosphonic acid. This stability makes phosphonates excellent mimics of the transition states of enzymatic reactions involving phosphates, or as competitive inhibitors that can bind to the active site of an enzyme without being processed.

While direct studies involving this compound in this context are not widely reported, the general principle is well-established. For example, aminophosphonic acids are known to be potent inhibitors of enzymes that process amino acids. The phosphonic acid group mimics the carboxylic acid group of the natural substrate but binds differently or more strongly to the enzyme's active site.

The presence of the nitro group in this compound could offer additional possibilities for its use in mechanistic studies. The nitro group is a strong electron-withdrawing group, which could influence the binding affinity of the molecule to an enzyme. Furthermore, the nitro group could potentially act as a reporter group or be involved in specific interactions within the enzyme's active site. The study of phosphonic acids as enzyme inhibitors is a major field of research in medicinal chemistry, with applications in the development of drugs for a wide range of diseases.

Exploration of Enzyme Inhibition Mechanisms at a Molecular Level

This compound belongs to the broader class of phosphonate compounds, which are notable for their roles as enzyme inhibitors. The bioactivity of many phosphonates stems from their structural similarity to phosphate-esters and carboxylic acids, allowing them to compete with natural substrates for binding to enzyme active sites. nih.gov The high chemical stability of the carbon-phosphorus (C-P) bond, in contrast to the more labile phosphate-oxygen (P-O) bond, makes phosphonates resistant to enzymatic degradation, often leading to potent and irreversible or slowly reversible inhibition. researchgate.net

The inhibitory action of compounds structurally related to this compound, such as 3-nitropropionate (3-NPA), provides insight into potential mechanisms. 3-NPA is a well-documented irreversible inhibitor of succinate (B1194679) dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the electron transport chain. researchgate.net The mechanism involves the nitro aliphatic compound binding to the enzyme, leading to a cascade of effects including decreased ATP synthesis and increased formation of reactive oxygen species. researchgate.net While this compound is distinct from 3-NPA, its nitropropyl moiety suggests a potential for similar interactions. However, the primary inhibitory mechanism for phosphonates is typically driven by the phosphonate group itself.

Phosphonic acids are excellent mimics of the tetrahedral transition states that occur during enzymatic reactions like peptide bond hydrolysis. researchgate.net They can act as potent competitive inhibitors by binding more tightly to the enzyme's active site than the substrate itself, effectively blocking the catalytic process. researchgate.net The enzyme is thought to stabilize the transition state of a reaction; by mimicking this state, the phosphonate inhibitor can form strong interactions with active site residues.

There are several primary modes of enzyme inhibition that can be considered:

Competitive Inhibition : The inhibitor directly competes with the substrate for binding to the enzyme's active site. Phosphonates frequently act as competitive inhibitors due to their structural analogy to natural substrates or transition states. nih.govresearchgate.net

Noncompetitive Inhibition : The inhibitor binds to an allosteric site, which is a site other than the active site. This binding event causes a conformational change in the enzyme that reduces its catalytic activity, regardless of whether the substrate is bound. nih.govnih.gov

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to product. nih.gov

For this compound, the most probable mechanism is competitive inhibition, leveraging the ability of the phosphonate group to mimic either a phosphate-containing substrate or a tetrahedral reaction intermediate.

Probing Active Site Interactions and Substrate Mimicry

The effectiveness of this compound as a tool in chemical biology research lies in its capacity for substrate mimicry, which allows it to probe the intricate environment of an enzyme's active site. The phosphonate group is a key structural feature, serving as a stable isosteric analogue of phosphate groups found in many biological substrates. researchgate.net This mimicry enables the molecule to interact with amino acid residues in the active site that are specifically adapted to bind phosphorylated substrates.

Key Aspects of Substrate Mimicry:

FeatureNatural Phosphate SubstrateThis compound AnalogueSignificance in Inhibition
Core Structure Phosphate Group (PO₄³⁻)Phosphonate Group (R-PO₃²⁻)The phosphonate group mimics the tetrahedral geometry and charge distribution of the phosphate group, allowing it to fit into the same binding pocket.
Key Bond Ester P-O-C bondCovalent P-C bondThe P-C bond is resistant to hydrolysis by enzymes like phosphatases, leading to stable, long-lasting inhibition. researchgate.net
Charge at Physiological pH Typically carries a negative charge.The phosphonate group is also negatively charged, facilitating electrostatic interactions with positively charged residues (e.g., Arginine, Lysine) in the active site.
Side Chain Varies depending on the specific substrate.3-Nitropropyl groupThe side chain can provide additional interactions (hydrophobic, polar) within the active site, influencing binding affinity and specificity. The nitro group adds polarity.

The binding of a phosphonate inhibitor to an enzyme's active site can be studied using techniques like X-ray crystallography. Such studies on other phosphonate inhibitors have revealed that they bind in modes that mimic the predicted tetrahedral intermediates of the enzyme-catalyzed reaction. researchgate.net These structures provide critical evidence for the direct participation of specific active site residues and water molecules in the catalytic mechanism. researchgate.net By using this compound as a probe, researchers can gain high-resolution insights into the architecture and electrostatic environment of an active site, delineating the specific interactions that are crucial for substrate recognition and catalysis. The nitro group on the propyl chain can also serve as a unique probe, potentially forming specific hydrogen bonds or other polar interactions that could be explored to understand the topology of the substrate-binding pocket.

Applications in Surface Chemistry and Adsorption Phenomena (Mechanistic)

The phosphonic acid functional group is an exceptionally effective anchor for binding organic molecules to a wide variety of metal oxide and inorganic surfaces. nih.gov This property makes this compound a valuable compound for research in surface modification, enabling the controlled functionalization of materials.

Formation Mechanisms of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. Molecules capable of forming SAMs, such as this compound, are composed of three key parts: a head group that binds to the surface, a spacer chain, and a functional tail group. nih.gov

Head Group : For this compound, this is the phosphonic acid (-PO(OH)₂). It has a strong affinity for metal oxide surfaces.

Spacer Chain : The propyl (-CH₂CH₂CH₂-) chain separates the head and tail groups. Lateral interactions between adjacent spacer chains (e.g., van der Waals forces) can contribute to the ordering and packing of the monolayer.

Tail Group : The nitro group (-NO₂) is the terminal functional group exposed at the SAM surface. This group dictates the chemical and physical properties of the modified surface, such as its wettability and reactivity.

The formation of a phosphonate SAM on an oxide surface (represented as M-OH, where M is a metal like Al, Ti, or Si) generally proceeds through a condensation reaction. The phosphonic acid headgroup reacts with the hydroxylated surface, eliminating water and forming strong, covalent M-O-P bonds. researchgate.netresearchgate.net The process can result in different binding modes, including monodentate, bidentate, and tridentate linkages, which influences the stability and order of the final monolayer. Thermal annealing is often used after the initial deposition to enhance the adhesion and stability of the SAM. nih.gov

Interactions with Metal Oxide and Inorganic Surfaces

Phosphonic acids are known to bind tenaciously to a range of metal oxides, including aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and silicon dioxide (SiO₂). nih.govresearchgate.net The interaction is a surface complexation process where the phosphonic acid bonds to the metal oxide via deprotonation and coordination. researchgate.net

The mechanism involves the formation of covalent bonds between the phosphorus atom of the phosphonate and oxygen atoms on the metal oxide surface. This robust linkage makes phosphonate-based SAMs significantly more stable, particularly in aqueous environments, compared to those formed from thiols on gold or silanes on oxides. nih.govnih.gov The stability is crucial for applications where the modified surface is exposed to physiological buffers or other challenging conditions. nih.gov

The nature of the interaction can be characterized by various surface analysis techniques:

Analytical TechniqueInformation Provided
X-ray Photoelectron Spectroscopy (XPS) Confirms the chemical composition of the surface, verifying the presence of phosphorus and nitrogen from the this compound and demonstrating the formation of M-O-P bonds. mdpi.com
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies vibrational modes characteristic of the P-O-M bonds and the alkyl chain, confirming the covalent attachment and orientation of the molecules on the surface. researchgate.net
Contact Angle Goniometry Measures the surface wettability. The presence of a well-formed SAM with terminal nitro groups would significantly alter the surface energy and contact angle compared to the bare oxide surface. researchgate.net
Atomic Force Microscopy (AFM) Provides topographical information about the surface, showing the smoothness and coverage of the monolayer. It can also be used to measure nanomechanical properties like adhesion and friction. researchgate.net

The presence of the terminal nitro group on a SAM of this compound makes the surface highly polar. This functionality can be used as a chemical handle for further reactions, allowing for the covalent attachment of other molecules, or it can be used to control the surface's interaction with its environment.

Development of Novel Analytical Probes and Research Reagents

The unique bifunctional nature of this compound—possessing both a surface-active phosphonate headgroup and a chemically reactive nitro tail group—makes it a versatile platform for developing novel analytical probes and research reagents.

The phosphonate group can act as a targeting moiety. For example, it can be used to direct a probe to the active site of a phosphate-binding enzyme or to anchor the probe onto a metal oxide nanoparticle or a sensor surface. The nitro group, meanwhile, can be used either directly as a signaling unit or as a precursor for further chemical modification.

One powerful strategy for creating advanced probes is "click chemistry," a set of reactions known for their high efficiency and specificity. thermofisher.com The nitro group of this compound can be chemically reduced to an amine group (-NH₂). This amine can then be readily modified, for instance, by reacting it with an alkyne- or azide-containing linker. This would prepare the molecule for a subsequent copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction, allowing for the attachment of a wide array of reporter molecules, such as:

Fluorophores : For use in fluorescence microscopy or assays.

Biotin : For affinity purification or detection using streptavidin conjugates.

Other Biomolecules : Such as peptides or oligonucleotides for creating targeted probes.

Furthermore, the nitroaromatic group itself has electrochemical and spectroscopic properties that can be exploited. For instance, compounds containing boronic acid groups coupled with electron-withdrawing groups (like a nitro group, though not directly on the same aromatic ring in the examples) have been developed as fluorescent probes for detecting specific analytes. researchgate.net The principle involves changes in charge transfer characteristics upon analyte binding. While not a direct application, it illustrates how the electronic properties of the nitro group can be harnessed in probe design. By anchoring this compound to a surface, one could create a sensor where the local environment's interaction with the nitro group is transduced into a measurable signal.

Future Directions and Emerging Research Avenues for 3 Nitropropyl Phosphonic Acid

Integration with Flow Chemistry and Automated Synthesis Paradigms

The synthesis of organic compounds, particularly those involving energetic functionalities like nitro groups, is increasingly benefiting from the adoption of continuous flow chemistry. This paradigm offers significant advantages in safety, efficiency, and scalability over traditional batch processing. For (3-Nitropropyl)phosphonic acid, flow chemistry presents a promising avenue for developing safer and more efficient synthetic routes.

Continuous flow processing allows for the development of fully automated synthetic pathways with improved sustainability. The small reactor volumes inherent in flow systems mitigate the risks associated with handling potentially hazardous intermediates, a crucial consideration for nitro compounds. Furthermore, precise control over reaction parameters such as temperature, pressure, and stoichiometry can lead to higher yields and purities. Research in this area could focus on translating existing batch syntheses of this compound and related nitroalkylphosphonates into continuous flow processes. This could involve the use of packed-bed reactors with immobilized catalysts or reagents to streamline purification and create a more integrated and automated manufacturing process up.ac.za. The ability to telescope multiple reaction steps without intermediate isolation is a key advantage that can significantly reduce waste and operational time up.ac.zauc.pt.

ParameterBatch ProcessingFlow ChemistryPotential Advantage for this compound Synthesis
Safety Higher risk due to large volumes of reagents and potential for thermal runaway.Enhanced safety due to small reactor volumes and superior heat transfer.Safer handling of nitration steps and other energetic reactions.
Scalability Often requires significant re-optimization for scale-up.More straightforward scalability by extending operational time or using parallel reactors.Facilitates easier transition from laboratory-scale research to pilot-scale production.
Control Less precise control over reaction parameters, leading to potential side reactions.Precise control over temperature, pressure, and mixing.Improved selectivity and yield, minimizing impurities.
Automation Can be challenging to fully automate.Amenable to full automation for continuous production.Enables high-throughput screening of reaction conditions and unattended operation.

Exploration of Photocatalytic and Electrocatalytic Transformations Involving the Nitro or Phosphonic Acid Moieties

Photocatalysis and electrocatalysis are powerful tools in modern organic synthesis, offering green and highly selective methods for chemical transformations. For this compound, these techniques could enable novel reactions targeting either the nitro group or the phosphonic acid moiety.

The photocatalytic reduction of nitro compounds to amines, nitroso, or azo compounds is a rapidly developing field researchgate.net. Applying this to this compound could yield (3-Aminopropyl)phosphonic acid, a valuable building block for pharmaceuticals and materials science. Research could explore various photocatalysts, light sources, and reaction conditions to achieve high selectivity for the desired reduction product researchgate.netrsc.org.

The electrochemistry of organophosphorus compounds is another area ripe for exploration dtic.mil. Electrocatalytic methods could be developed to functionalize the carbon backbone of the molecule or to mediate coupling reactions involving the phosphonic acid group. Electrochemical sensors based on zirconia nanoparticles, which have a strong affinity for phosphate (B84403) and phosphonate (B1237965) groups, have been developed for the detection of organophosphates, suggesting that the phosphonic acid moiety of the target molecule could be a key site for electrochemical interaction and transformation acs.org.

Advanced Materials Science Applications as a Building Block (e.g., MOF Linkers, Polymeric Precursors)

The bifunctional nature of this compound makes it an attractive building block for advanced materials. The phosphonic acid group can act as a strong anchoring group, while the nitro group can introduce specific functionalities or serve as a handle for post-synthetic modification.

Metal-Organic Frameworks (MOFs): Phosphonate-based linkers are known to form robust and hydrothermally stable MOFs due to the strong coordination between the phosphonate group and metal centers researchgate.netswan.ac.uk. This compound could be used as a linker to construct novel MOFs. The aliphatic propyl chain provides flexibility compared to rigid aromatic linkers, and the terminal nitro group would be directed into the pores of the framework. This pendant nitro group could impart polarity to the pores, potentially enhancing the selective adsorption of specific gases or molecules. Furthermore, the nitro group could be chemically reduced to an amine post-synthesis, allowing for the introduction of new functionalities within the MOF structure.

Linker TypeCoordinating GroupKey FeaturesPotential Application
Carboxylate-COOHMost common; vast library of known structures.Gas storage, catalysis, separation.
Phosphinate-P(O)(OH)RStronger bonds with trivalent metals than carboxylates, leading to increased stability researchgate.netnih.govnih.gov.Applications in harsh chemical environments.
This compound -P(O)(OH)2Strong coordination, flexible aliphatic backbone, functional nitro group.Functional materials, sensors, post-synthetic modification.

Interdisciplinary Research with Biological Systems for Fundamental Mechanistic Insight

The structural similarity of the phosphonic acid group to the phosphate group makes phosphonates interesting candidates for biological studies. Concurrently, the nitro group is a known pharmacophore in many antimicrobial and antiparasitic drugs, where it often induces cellular toxicity through redox reactions nih.govnih.govresearchgate.net. This dual character of this compound provides a unique platform for interdisciplinary research.

Future studies could investigate the biological activity of this compound and its derivatives. Its potential as an antimicrobial or enzyme inhibitor could be explored, leveraging the known bioactivity of both the nitro and phosphonate moieties nih.gov. The compound could be used as a molecular probe to study biological processes. For example, its interaction with phosphatases or kinases could be investigated, with the nitro group acting as a reporter or a reactive handle. The inherent polarity and electronic properties conferred by the nitro group can influence interactions with amino acid residues in proteins, making it a valuable feature for designing targeted bioactive molecules nih.govresearchgate.net. The position of the nitro group can significantly affect biological activity, suggesting that isomers or derivatives of this compound could exhibit a range of effects mdpi.com.

Sustainable and Eco-Friendly Research Methodologies for Phosphonate Chemistry

Developing sustainable chemical processes is a critical goal for modern chemistry. Future research on this compound should prioritize the use of eco-friendly methodologies.

This includes the development of greener synthetic routes that avoid hazardous reagents and solvents. Catalytic methods, such as catalytic hydrogenolysis for the deprotection of benzyl (B1604629) phosphonates, are preferable to stoichiometric reagents beilstein-journals.orgresearchgate.netnih.gov. The use of bromotrimethylsilane (B50905) followed by methanolysis (the McKenna procedure) represents a mild and efficient method for dealkylating dialkyl phosphonates to yield the final phosphonic acid d-nb.info. Further research could focus on developing catalytic syntheses that form the P-C bond directly, minimizing waste-generating steps researchgate.net.

Moreover, the integration of techniques like flow chemistry and photocatalysis, as discussed in previous sections, aligns with the principles of green chemistry. These methods often lead to reduced energy consumption, less waste, and the use of safer reaction conditions up.ac.zaresearchgate.net. The exploration of water or bio-based solvents and the development of recyclable catalytic systems will be crucial for advancing the sustainable chemistry of phosphonates.

Q & A

Q. What are the established synthetic routes for (3-nitropropyl)phosphonic acid, and how do reaction conditions influence yield and purity?

Answer: The synthesis of phosphonic acid derivatives typically involves hydrolysis of dialkyl phosphonates under acidic conditions. For example:

  • Dialkyl phosphonate hydrolysis : Reacting a nitropropyl-substituted dialkyl phosphonate with concentrated HCl or HBr under reflux yields the target phosphonic acid. The reaction follows an SN1 mechanism , where protonation of the phosphonate group precedes nucleophilic attack by water .
  • McKenna procedure : Using bromotrimethylsilane (TMSBr) for dealkylation followed by methanolysis. This method avoids harsh acids and is suitable for acid-sensitive substrates .

Q. Critical factors :

  • Temperature : Higher temperatures (80–100°C) accelerate hydrolysis but may degrade nitro groups.
  • Acid strength : HCl (6 M) is optimal for balancing reaction rate and product stability .
  • Work-up : Propylene oxide can neutralize excess acid, improving purity .

Q. How can structural characterization of this compound be optimized using spectroscopic and chromatographic techniques?

Answer:

  • NMR : <sup>31</sup>P NMR identifies the phosphonic acid group (δ = 10–20 ppm). <sup>1</sup>H NMR resolves nitropropyl protons (δ = 4.2–4.5 ppm for CH2P and δ = 1.5–2.0 ppm for CH2NO2) .
  • FT-IR : Peaks at 1150 cm<sup>−1</sup> (P=O stretch) and 1550 cm<sup>−1</sup> (NO2 asymmetric stretch) confirm functional groups .
  • HPLC : Reverse-phase C18 columns with UV detection (210 nm) quantify purity. Mobile phase: 0.1% TFA in acetonitrile/water (20:80) .

Q. What are the primary research applications of this compound in biochemistry and materials science?

Answer:

  • Enzyme inhibition : Acts as a transition-state analog for phosphatases due to its stable phosphonic acid group. Kinetic assays (e.g., Michaelis-Menten) measure IC50 values .
  • Coordination chemistry : Forms chelates with transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), studied via UV-Vis titration and X-ray crystallography .
  • Proton conductors : Nitro and phosphonic acid groups enhance proton conductivity in fuel cell membranes, tested by impedance spectroscopy .

Advanced Research Questions

Q. How do competing reaction mechanisms (SN1 vs. SN2) influence the stereochemistry and purity of this compound during synthesis?

Answer:

  • SN1 pathway : Dominates in polar protic solvents (e.g., H2O/HCl), leading to racemization due to carbocation intermediates. This reduces stereochemical purity but increases reaction rate .
  • SN2 pathway : Favored in aprotic solvents (e.g., THF) with strong nucleophiles (e.g., TMSBr), retaining stereochemistry but requiring longer reaction times .
  • Mitigation : Use chiral auxiliaries or enantioselective catalysts to control stereochemistry. Monitor by chiral HPLC .

Q. What methodologies resolve contradictions in phosphonic acid detection limits across analytical studies?

Answer:

  • Reporting limits (RL) variability : RLs for phosphonic acid range from 0.01 to 0.2 mg/kg across labs, causing discrepancies in residue studies .
  • Standardization :
    • Internal standards : Use deuterated phosphonic acid (e.g., D3PO4) for LC-MS/MS to normalize recovery rates .
    • Calibration curves : Prepare in matrix-matched solvents (e.g., plant extracts) to account for ion suppression .
  • Data harmonization : Convert phosphonic acid to fosetyl equivalents using molar ratios (MWfosetyl/MWphosphonic acid = 110/82) for cross-study comparisons .

Q. How does the nitro group impact the stability of this compound under varying pH and temperature conditions?

Answer:

  • Acidic conditions (pH < 3) : Nitro groups undergo partial reduction to amines, detected by <sup>15</sup>N NMR. Stabilize with antioxidants (e.g., BHT) .
  • Alkaline conditions (pH > 9) : Phosphonic acid deprotonates, increasing solubility but risking nitro group hydrolysis. Use buffered solutions (pH 7–8) for long-term storage .
  • Thermal stability : Decomposition above 150°C releases NOx gases. Thermogravimetric analysis (TGA) shows 5% mass loss at 120°C .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

MethodConditionsYield (%)Purity (%)Reference
HCl Hydrolysis6 M HCl, 80°C, 24 h7590
TMSBr MethanolysisTMSBr, RT, 48 h8595
HBr/Acetic Acid33% HBr, 60°C, 12 h7088

Q. Table 2. Analytical Techniques for Contaminant Detection

TechniqueLOD (mg/kg)LOQ (mg/kg)MatrixReference
LC-MS/MS0.0050.015Plant tissue
Ion Chromatography0.020.06Water
<sup>31</sup>P NMR0.10.3Organic solids

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.